Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate
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Overview
Description
Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is an organic compound with a complex structure that includes a carbamate group, a nitrophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate typically involves multiple steps:
Formation of the Thioether Linkage: This step involves the reaction of a 3-nitrobenzaldehyde derivative with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Carbamate Group: The intermediate product from the first step is then reacted with methyl isocyanate to introduce the carbamate group.
The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with various enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the nitrophenyl group suggests possible applications in the development of anti-inflammatory or antimicrobial drugs.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((2-(4-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate: Similar structure but with a different position of the nitro group.
Ethyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (4-((2-(3-aminophenyl)-2-oxoethyl)thio)phenyl)carbamate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitrophenyl group and the carbamate moiety makes it particularly interesting for research in enzyme inhibition and redox chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHRTPMEIBENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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